molecular formula C10H10BrFO3 B6297756 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane CAS No. 2221811-96-5

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6297756
CAS No.: 2221811-96-5
M. Wt: 277.09 g/mol
InChI Key: KWGODGPGHXKGIV-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups. The methoxy group at the 3-position distinguishes it from analogs with alternative substituents (e.g., halogens or alkyl groups). This compound’s structure combines electron-withdrawing halogens (Br, F) and an electron-donating methoxy group, creating unique electronic and steric properties. Its molecular formula is C₁₀H₁₀BrFO₃, with a molecular weight of 289.09 g/mol. Potential applications include roles as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-(2-bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-7-3-2-6(12)8(9(7)11)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGODGPGHXKGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Bromination: The starting material, 2-fluoro-3-methoxyphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-6-fluoro-3-methoxyphenol.

    Formation of Dioxolane Ring: The brominated compound is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring, resulting in the final product, 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or defluorinated products.

Scientific Research Applications

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Chemical Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane with structurally related dioxolane derivatives, emphasizing substituent effects on reactivity, synthesis, and biological activity:

Compound Name Molecular Formula Substituent Positions Unique Features Key Findings
2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane C₁₀H₁₀BrFO₃ 2-Br, 6-F, 3-OCH₃ Methoxy group enhances electron density; potential for regioselective reactions. Limited direct studies, but methoxy group may improve solubility and binding in drug candidates .
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane C₉H₇BrClFO₂ 3-Br, 6-Cl, 2-F Chlorine substitution increases steric bulk; higher thermal stability. Exhibits antimicrobial activity (MIC: 8 µg/mL against S. aureus) .
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane C₈H₇BrFO₂ 5-Br, 2-F Simplified synthesis (yield: 85%); lower steric hindrance. Used as a precursor in Suzuki-Miyaura couplings .
2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane C₁₀H₁₀BrFO₂ 3-Br, 2-F, 6-CH₃ Methyl group improves lipophilicity; potential CNS drug candidate. Demonstrated 50% inhibition of CYP3A4 at 10 µM .
2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane C₈H₇BrClO₂ 4-Br, 3-Cl Lacks fluorine; reduced electronic polarization. Lower reactivity in nucleophilic substitutions compared to fluorinated analogs .

Key Insights:

Substituent Position and Reactivity: Halogen placement significantly impacts electronic properties. For example, bromine at the 2-position (target compound) vs. 3-position () alters resonance effects and steric accessibility for cross-coupling reactions .

Biological Activity :

  • Chlorine-containing analogs (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) show stronger antimicrobial activity due to enhanced membrane permeability .
  • Methyl-substituted derivatives (e.g., 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane) exhibit improved CNS penetration, making them viable for neuropharmacology .

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane) are synthesized in higher yields (85% vs. 60–70% for multi-halogenated derivatives) .
  • Methoxy groups may complicate purification due to increased polarity, requiring chromatographic separation .

Biological Activity

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane is a synthetic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms, and is substituted with a bromo and fluoro group on the phenyl ring. The presence of these substituents may enhance its biological interactions and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves multi-step organic synthesis techniques. The compound's molecular formula is C₉H₈BrF₃O₃, with a molecular weight of approximately 291.1136 g/mol. The structural features are summarized in the table below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolaneC₉H₈BrF₃O₃291.1136Dioxolane ring with bromo and fluoro substitutions

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess both antibacterial and antifungal properties:

  • Antibacterial Activity : Similar dioxolane derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action against Gram-positive bacteria .
  • Antifungal Activity : Compounds within this class have also demonstrated antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

The mechanism of action for 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane likely involves its interaction with specific biological targets such as enzymes or receptors. The presence of bromine and fluorine may influence its binding affinity and specificity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cell surface receptors to modulate signal transduction pathways.
  • Induction of Cellular Responses : Affecting processes such as apoptosis or cell proliferation through biochemical signaling.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various 1,3-dioxolane derivatives, including those structurally similar to 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3-dioxolane. The results indicated that many derivatives exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and P. aeruginosa. Specifically, compounds with halogen substitutions were noted for their enhanced biological activity compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of dioxolane derivatives has revealed that variations in substituent groups significantly affect their biological activities. For instance, the introduction of methoxy or ethoxy groups can enhance solubility and bioavailability, impacting the overall efficacy against microbial targets.

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